INCB13739 is a small molecule inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a critical role in the regulation of glucocorticoid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in conditions such as obesity and type 2 diabetes.
INCB13739 was developed by Incyte Corporation and is classified as a selective inhibitor of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, thereby influencing glucose metabolism and fat accumulation. The inhibition of this enzyme has been associated with improvements in insulin sensitivity and lipid profiles, making INCB13739 a candidate for treating metabolic syndrome and related disorders .
The synthesis of INCB13739 involves several key steps that utilize established organic chemistry techniques.
The synthesis typically begins with the preparation of a key intermediate, which is then subjected to various chemical transformations. For example, the initial step may involve the protection of functional groups followed by coupling reactions to form the desired structure. The final product is purified through chromatographic techniques to ensure high purity levels suitable for biological testing.
The molecular structure of INCB13739 can be described in terms of its functional groups and stereochemistry.
INCB13739 possesses a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The detailed structural formula includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of INCB13739 during its synthesis .
The chemical reactions involved in the synthesis of INCB13739 are crucial for understanding its formation and potential reactivity.
The efficiency of these reactions is typically monitored using Thin Layer Chromatography (TLC) to ensure high yields at each step .
The mechanism by which INCB13739 exerts its effects involves inhibition of 11β-hydroxysteroid dehydrogenase type 1.
Upon administration, INCB13739 binds to the active site of 11β-HSD1, blocking the conversion of cortisone to cortisol. This results in reduced cortisol levels, which can lead to:
Studies have shown that this mechanism can lead to significant improvements in metabolic parameters in animal models and human trials .
Understanding the physical and chemical properties of INCB13739 is essential for assessing its suitability as a therapeutic agent.
These properties influence how INCB13739 is formulated for clinical use, including dosage forms and delivery methods .
INCB13739 has significant potential applications in scientific research and clinical settings.
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a NADPH-dependent enzyme that catalyzes the intracellular conversion of inactive cortisone to physiologically active cortisol. This enzymatic reaction amplifies local glucocorticoid action independently of systemic cortisol levels, functioning as a critical regulator of tissue-specific glucocorticoid exposure [1] [9]. The enzyme is highly expressed in key metabolic tissues including liver, adipose tissue, skeletal muscle, and the central nervous system, creating tissue-specific "cortisol reservoirs" [4] [9].
Table 1: Tissue-Specific Expression and Function of 11β-HSD1
Tissue | Functional Role | Consequence of 11β-HSD1 Activity |
---|---|---|
Liver | Regulates gluconeogenic enzymes (PEPCK, G6Pase) | Increased hepatic glucose output |
Adipose Tissue | Promotes adipocyte differentiation & lipid accumulation | Visceral fat accumulation, leptin dysregulation |
Muscle | Modulates glucose uptake pathways | Insulin resistance in peripheral tissues |
Brain (Hypothalamus) | Regulates HPA axis feedback & appetite | Hyperphagia, neuroendocrine dysfunction |
Transgenic mouse models demonstrate that adipose-specific overexpression of 11β-HSD1 recapitulates the metabolic syndrome phenotype—central obesity, insulin resistance, dyslipidemia, and hypertension—despite normal circulating corticosterone levels [4]. This tissue-specific amplification mechanism establishes 11β-HSD1 as a pivotal therapeutic target for modulating local glucocorticoid excess without disrupting systemic HPA axis function [1] [9].
Human obesity features dysregulated 11β-HSD1 activity with paradoxical tissue-specific alterations: elevated activity in adipose tissue and reduced hepatic activity [1] [6]. Adipose tissue from obese humans demonstrates 2-3 fold increased 11β-HSD1 expression and reductase activity, correlating directly with insulin resistance severity and adipocyte size [1] [9]. This adipose-specific hyperactivity creates a vicious cycle wherein locally amplified cortisol:
The selective 11β-HSD1 inhibitor INCB13739 demonstrated compelling efficacy in clinical trials involving type 2 diabetes patients inadequately controlled on metformin monotherapy. In a 12-week randomized trial:
Table 2: Metabolic Effects of INCB13739 in Type 2 Diabetes Patients (12-week trial)
Parameter | Placebo-Adjusted Change (200mg dose) | P-value | BMI Stratification |
---|---|---|---|
HbA1c | -0.56% | <0.01 | Significant only in BMI>30 |
Fasting Plasma Glucose | -24.1 mg/dL | <0.01 | Significant only in BMI>30 |
HOMA-IR | -24% | <0.05 | Significant only in BMI>30 |
LDL Cholesterol | -12.3%* | <0.05 | *Hyperlipidemic subgroup |
Body Weight | -1.2 kg | <0.05 | Not BMI-dependent |
Mechanistically, INCB13739 disrupts the cortisol amplification loop in insulin-sensitive tissues without altering basal cortisol homeostasis. This is evidenced by unchanged morning plasma cortisol and maintained cortisol responsivity to ACTH stimulation during treatment [6]. The reversible, dose-dependent increases in ACTH observed (remaining within normal range) reflect intact HPA axis feedback regulation during selective 11β-HSD1 inhibition [2] [6].
The metabolic manifestations of 11β-HSD1 dysregulation mirror key features of Cushing's syndrome, where chronic systemic glucocorticoid excess induces:
Notably, patients with Cushing's syndrome exhibit a 43-84% prevalence of diabetes mellitus, with insulin resistance persisting years after hypercortisolism correction [5]. This parallels the tissue-specific cortisol amplification in metabolic syndrome and validates 11β-HSD1 as a target for modulating glucocorticoid-related metabolic toxicity.
INCB13739 replicates beneficial aspects of Cushing's remission in metabolic disease models:
The compound's efficacy in atherosclerosis models further demonstrates its cardiometabolic benefits. Apolipoprotein E-deficient mice treated with an 11β-HSD1 inhibitor showed 84% less aortic cholesterol accumulation and reduced serum atherogenic lipids, suggesting potential vascular protection [4].
Table 3: Comparison of Metabolic Features in Cushing's Syndrome vs. 11β-HSD1-Mediated Pathology
Pathological Feature | Cushing's Syndrome | 11β-HSD1 Dysregulation |
---|---|---|
Systemic Cortisol Levels | Consistently elevated | Normal or mildly elevated |
Tissue Cortisol Exposure | Generalized increase | Tissue-specific amplification |
Insulin Resistance Mechanism | Hepatic + peripheral | Primarily adipose-driven |
Adipose Distribution | Severe centripetal obesity | Moderate visceral adiposity |
Dyslipidemia Pattern | Mixed hyperlipidemia | Atherogenic (high TG, low HDL) |
HPA Axis Status | Suppressed | Intact with compensatory ACTH rise |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7